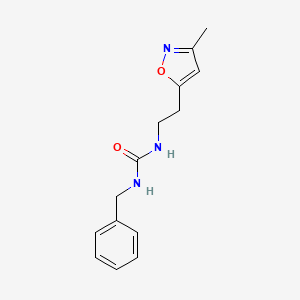
1-Benzyl-3-(2-(3-methylisoxazol-5-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-Benzyl-3-(2-(3-methylisoxazol-5-yl)ethyl)urea” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
While specific synthesis methods for this compound were not found, isoxazole derivatives are often synthesized using various synthetic strategies . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the isoxazole ring and the benzyl group. Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions .Applications De Recherche Scientifique
Synthesis of Potential Antifilarial Agents
Research conducted by Ram et al. (1984) focuses on the synthesis of a series of 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas, demonstrating antifilarial activity against Brugia pahangi and Litomosoides carinii. This suggests that derivatives of urea, such as 1-Benzyl-3-(2-(3-methylisoxazol-5-yl)ethyl)urea, could be explored for their potential antifilarial applications, contributing to the development of new treatments for filarial infections (Ram et al., 1984).
Central Nervous System Activity
A study by Szacon et al. (2015) synthesized a series of urea derivatives and evaluated them for their central nervous system activity. The findings suggest that compounds structurally related to 1-Benzyl-3-(2-(3-methylisoxazol-5-yl)ethyl)urea have the potential to influence the CNS, possibly involving the serotonin system or the opioid system (Szacon et al., 2015).
Anticancer Agents
Research into urea and thiourea derivatives containing benzimidazole groups as potential anticancer agents by Siddig et al. (2021) reveals the design and synthesis of compounds with significant cytotoxicity against breast cancer cell lines. This indicates the potential of 1-Benzyl-3-(2-(3-methylisoxazol-5-yl)ethyl)urea derivatives in cancer research, particularly in inducing apoptosis in cancer cells (Siddig et al., 2021).
Orientations Futures
The future directions in the study of such compounds could involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . These compounds could potentially be developed into clinically viable drugs due to their wide spectrum of biological activities and therapeutic potential .
Mécanisme D'action
Mode of Action
The compound likely interacts with its targets through a chemoselective pathway . The benzylic position in the compound can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It is known that isoxazole derivatives can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It is known that isoxazole derivatives can exhibit a broad spectrum of biological activities .
Propriétés
IUPAC Name |
1-benzyl-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-11-9-13(19-17-11)7-8-15-14(18)16-10-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXQOBHNPZVGMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(2-(3-methylisoxazol-5-yl)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Piperidin-1-ylsulfonyl)phenyl]piperazine](/img/structure/B2973398.png)

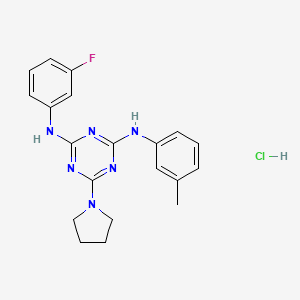
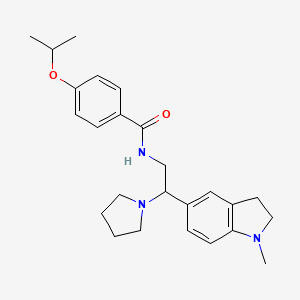
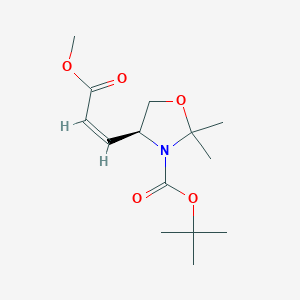
![5-((2,4-Dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2973405.png)
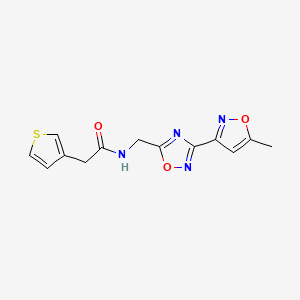
![3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2973408.png)
![(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-acetic acid](/img/structure/B2973412.png)
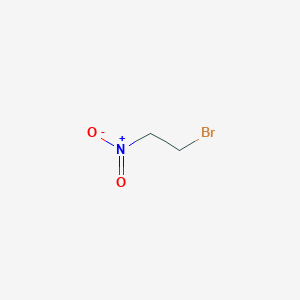
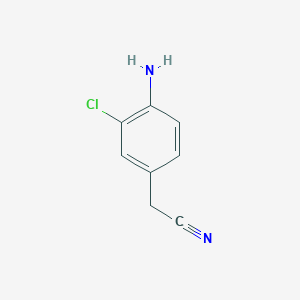
![1-Cyclopentyl-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2973416.png)
![5-(4-chlorobenzyl)-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2973417.png)
![2-[3-cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2973419.png)